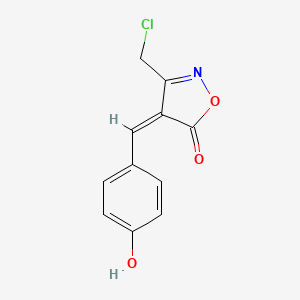
4,4'-Dichloro-2-iodo-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dichloro-2-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H7Cl2I It is a biphenyl derivative where two chlorine atoms and one iodine atom are substituted at the 4, 4’, and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dichloro-2-iodo-1,1’-biphenyl typically involves the iodination of 4,4’-dichlorobiphenyl. One common method is the Sandmeyer reaction, where 4,4’-dichlorobiphenyl is treated with iodine and a copper catalyst under specific conditions to introduce the iodine atom at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dichloro-2-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex biphenyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted biphenyl derivatives .
Scientific Research Applications
4,4’-Dichloro-2-iodo-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4,4’-Dichloro-2-iodo-1,1’-biphenyl involves its interaction with specific molecular targets. The iodine atom can act as a leaving group, facilitating various substitution reactions. The chlorine atoms can also participate in electrophilic aromatic substitution reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobiphenyl: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4,4’-Dibromo-2-iodo-1,1’-biphenyl: Contains bromine atoms instead of chlorine, which can affect its reactivity and applications.
Uniqueness
4,4’-Dichloro-2-iodo-1,1’-biphenyl is unique due to the presence of both chlorine and iodine atoms, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of more complex organic molecules .
Properties
Molecular Formula |
C12H7Cl2I |
|---|---|
Molecular Weight |
348.99 g/mol |
IUPAC Name |
4-chloro-1-(4-chlorophenyl)-2-iodobenzene |
InChI |
InChI=1S/C12H7Cl2I/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H |
InChI Key |
ZJWRADGSSBANNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


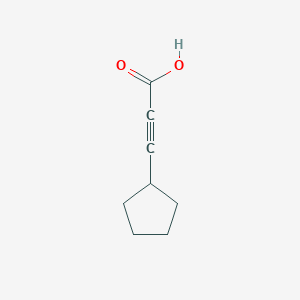
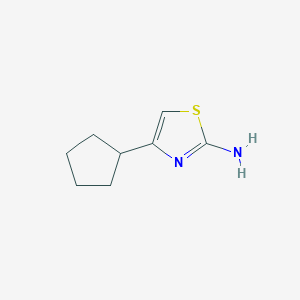
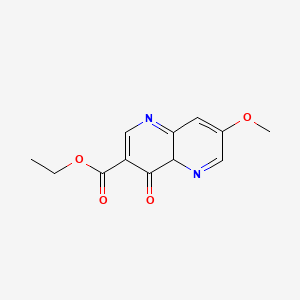
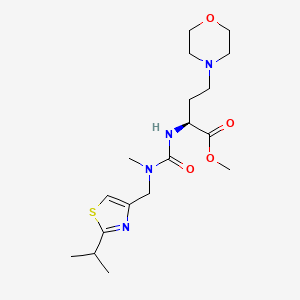

![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12329659.png)
![Guanosine, N-(2-phenoxyacetyl)-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-](/img/structure/B12329672.png)


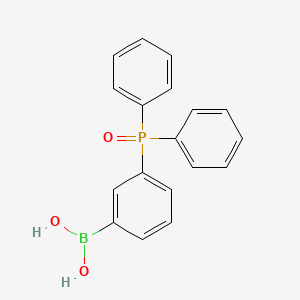

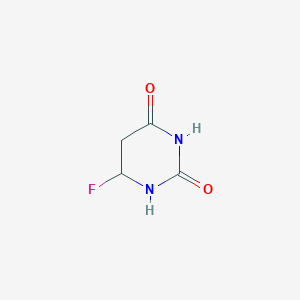
![tert-Butyl 3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B12329699.png)
